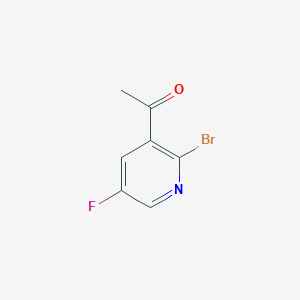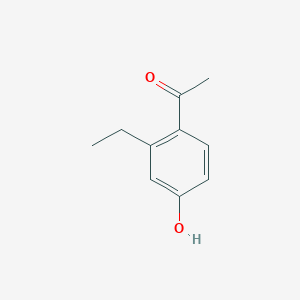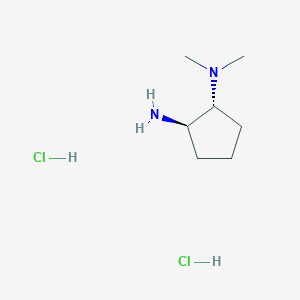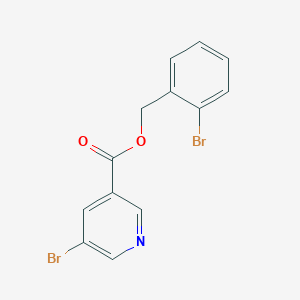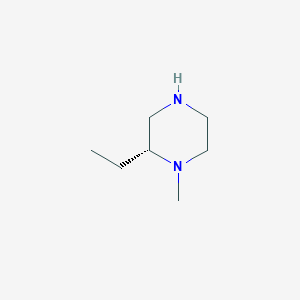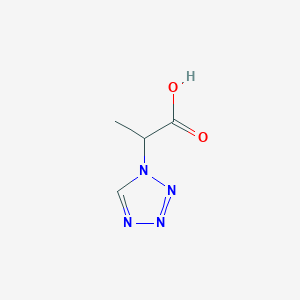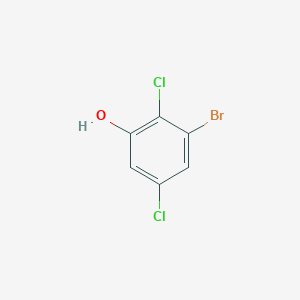
Chroman-8-carboxamide
Übersicht
Beschreibung
Chroman-8-carboxamide is a derivative of chroman, a class of compounds known for their potent anti-inflammatory properties . It has been used in the development of potent anti-inflammatory agents . The structure–activity relationship established for chroman derivatives, including chroman-8-carboxamide, indicates that the chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .
Synthesis Analysis
Chroman-8-carboxamide and its derivatives have been synthesized through various methods. For instance, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters, and chromanyl acrylates have been designed, synthesized, and fully characterized . Another method involves the synthesis of bifunctional 7-benzyloxy-2, 3-dimethyl-4-oxo-4H-chromene-8-carboxamides from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt .Molecular Structure Analysis
The molecular structure of chroman-8-carboxamide plays a significant role in its biological activity. The chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities . Docking studies have been conducted to understand the binding affinity of chroman-8-carboxamide derivatives to their target proteins .Chemical Reactions Analysis
Chroman-8-carboxamide and its derivatives have been involved in various chemical reactions. For instance, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters, and chromanyl acrylates have been designed, synthesized, and fully characterized . These chroman analogues were screened for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
- Chromone-3-carboxamide, a related compound, demonstrates interesting chemical behavior when treated with different nucleophiles, resulting in various products like chroman-2,4-diones and chromenopyridines (Ibrahim, 2013).
- Another study on chromone-3-carboxamide reveals its potential to transform into different chemical structures, such as 4-Hydroxycoumarin-3-carboxaldehyde, upon reaction with specific reagents (Ibrahim, 2009).
Pharmacological Applications
- A selected series of chromone carboxamides have been evaluated as potential adenosine receptor ligands, indicating their possible use in drug discovery and development (Gaspar et al., 2012).
- Chromone-3-carboxamides have been synthesized and assessed for anti-inflammatory, antitryponosomal, and cytotoxic properties, highlighting their potential in treating various disease states (Gordon et al., 2020).
Anti-inflammatory Properties
- Chroman carboxamide derivatives, like 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide, have shown to inhibit interleukin-6 production in macrophages, suggesting potential anti-inflammatory applications (Kim et al., 2006).
Structural and Spectroscopic Analysis
- Studies involving the synthesis and structural characterization of chromone-2-carboxamide derivatives provide valuable insights into their molecular and supramolecular structures, aiding the understanding of structure-activity relationships (Reis et al., 2014).
Antioxidant Evaluation
- Synthesis of chromanone- and chroman-2-carboxamides and their evaluation as antioxidants indicate their potential in neuroprotective and anti-aging applications (Lee et al., 2005).
Chemical Synthesis Techniques
- Novel approaches for the direct carbamoylation of C–H and X–H bonds in formamides, such as cross-dehydrogenative coupling reactions, have been researched, which is relevant for the synthesis of carboxamide derivatives (He et al., 2020).
Novel Synthesis Approaches
- Research on the efficient synthesis of carbamoylated chroman-4-ones through metal-freeconditions highlights innovative methods in synthesizing amide-containing chroman-4-one scaffolds, potentially useful in various chemical and pharmaceutical applications (Xie et al., 2022).
Corrosion Inhibition
- Carboxamide derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research indicates the potential of chroman-8-carboxamide related compounds in material science, particularly in preventing metal corrosion (Erami et al., 2019).
Wirkmechanismus
The mechanism of action of chroman-8-carboxamide is primarily related to its anti-inflammatory properties. It has been found to inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . This suggests that chroman-8-carboxamide may exert its anti-inflammatory effects by modulating the inflammatory response at the cellular level.
Safety and Hazards
The safety data sheet for a related compound, (Chroman-8-ylmethyl)amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . While this does not directly apply to chroman-8-carboxamide, it suggests that similar compounds may have potential hazards that need to be considered.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLJMVRSOKHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-8-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




